6-Bromochromane-3-carboxylic acid

Description

Properties

IUPAC Name |

6-bromo-3,4-dihydro-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-2,4,7H,3,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCZGYZFEWAXEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=C(C=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923225-74-5 | |

| Record name | 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromochromane-3-carboxylic acid: Structure, Properties, and Synthesis

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific compound, 6-Bromochromane-3-carboxylic acid (CAS 923225-74-5), is limited in publicly available scientific literature. This guide provides a comprehensive overview of its chemical structure and available data, supplemented with information on the broader class of chromane derivatives to offer a predictive context for its properties and potential applications.

Core Chemical Identity

6-Bromochromane-3-carboxylic acid is a heterocyclic organic compound. Its structure features a chromane core, which consists of a benzene ring fused to a dihydropyran ring. A bromine atom is substituted at the 6-position of the bicyclic system, and a carboxylic acid group is attached at the 3-position.

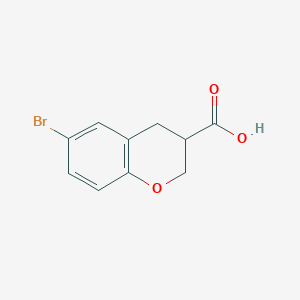

Chemical Structure:

Caption: Chemical structure of 6-Bromochromane-3-carboxylic acid.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 923225-74-5 | [1][2][3][4] |

| Molecular Formula | C₁₀H₉BrO₃ | [1] |

| Molecular Weight | 257.08 g/mol | [1] |

| Predicted LogP | 2.35 | ChemDraw |

| Predicted Boiling Point | 405.4 °C at 760 mmHg | ChemDraw |

| Predicted Melting Point | 157-159 °C | ChemDraw |

Synthesis Strategies

A specific, detailed experimental protocol for the synthesis of 6-Bromochromane-3-carboxylic acid is not documented in readily accessible literature. However, general synthetic routes for chromane-3-carboxylic acids can be inferred from established organic chemistry principles. A plausible synthetic pathway could involve the reduction of the corresponding 6-bromocoumarin-3-carboxylic acid or 6-bromochromone-3-carboxylic acid.

General Synthetic Workflow

A potential synthetic approach could begin with the readily available 6-bromocoumarin-3-carboxylic acid, which can be synthesized from 5-bromo-2-hydroxybenzaldehyde. The double bond in the coumarin ring system would then need to be selectively reduced to yield the chromane structure.

Caption: A potential synthetic workflow for 6-Bromochromane-3-carboxylic acid.

Hypothetical Experimental Protocol

Synthesis of 6-Bromocoumarin-3-carboxylic acid:

This procedure is adapted from general methods for coumarin synthesis.

-

To a solution of 5-bromo-2-hydroxybenzaldehyde (1 equivalent) in ethanol, add malonic acid (1.2 equivalents) and a catalytic amount of piperidine.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 6-bromocoumarin-3-carboxylic acid.

Reduction to 6-Bromochromane-3-carboxylic acid:

This is a hypothetical reduction step.

-

Dissolve 6-bromocoumarin-3-carboxylic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalyst, for example, 10% Palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi).

-

Maintain the reaction at room temperature with vigorous stirring until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude 6-Bromochromane-3-carboxylic acid.

-

Purify the product by recrystallization or column chromatography.

Biological and Pharmacological Context

Direct studies on the biological activity of 6-Bromochromane-3-carboxylic acid are not currently published. However, the chromane scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The presence of a bromine atom can further influence the pharmacological profile of the molecule.

Potential Signaling Pathway Interactions

Based on the activities of related chromane derivatives, it is plausible that 6-Bromochromane-3-carboxylic acid could interact with various biological targets. For instance, some chromane derivatives have been reported to exhibit antioxidant, anti-inflammatory, and anticancer properties. The diagram below illustrates a generalized signaling pathway that is often modulated by bioactive small molecules, representing a potential area of investigation for this compound.

Caption: A generalized cell signaling pathway potentially modulated by chromane derivatives.

Conclusion and Future Directions

6-Bromochromane-3-carboxylic acid represents an under-investigated molecule with potential for further research in medicinal chemistry and drug discovery. While specific data is sparse, its structural similarity to other biologically active chromanes suggests it could be a valuable building block for the synthesis of novel therapeutic agents. Future research should focus on developing and optimizing a reliable synthetic route, followed by a thorough characterization of its physicochemical properties and a comprehensive evaluation of its biological activities. In silico screening and subsequent in vitro assays could help to identify potential biological targets and elucidate its mechanism of action.

References

Physicochemical Properties of 6-Bromochromane-3-carboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of 6-Bromochromane-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document also presents data for structurally related compounds to offer a comparative context. Furthermore, it outlines standardized experimental protocols for the determination of key physicochemical parameters.

Overview of 6-Bromochromane-3-carboxylic Acid

6-Bromochromane-3-carboxylic acid is a heterocyclic organic compound. Its structure consists of a chromane core, which is a bicyclic system containing a benzene ring fused to a dihydropyran ring, substituted with a bromine atom at the 6-position and a carboxylic acid group at the 3-position. The presence of the bromine atom and the carboxylic acid group significantly influences its chemical reactivity and physical properties, making it a molecule of interest in medicinal chemistry and materials science.

While specific experimental data is sparse, the fundamental properties can be inferred from its structure and comparison with related molecules.

Physicochemical Data

6-Bromochromane-3-carboxylic acid

Direct experimental values for many physicochemical properties of 6-Bromochromane-3-carboxylic acid are not widely reported. The available data is summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrO₃ | [1] |

| Molecular Weight | 257.08 g/mol | [1] |

| SMILES | OC(=O)C1Cc2cc(Br)ccc2OC1 | [1] |

| Purity | Information not available | |

| Melting Point | Information not available | |

| Boiling Point | Information not available | |

| pKa | Information not available | |

| logP | Information not available | |

| Solubility | Information not available |

Structurally Related Compounds

For comparative purposes, the physicochemical properties of two structurally related compounds, 6-bromo-2-oxo-2H-chromene-3-carboxylic acid (a coumarin derivative) and 6-bromochromone-3-carboxylic acid, are presented below. It is important to note that the presence of the oxo group and the double bond in the pyran ring significantly alters the properties compared to the saturated chromane ring in the target compound.

| Property | 6-bromo-2-oxo-2H-chromene-3-carboxylic acid | 6-bromochromone-3-carboxylic acid |

| CAS Number | 2199-87-3 | 51085-91-7 |

| Molecular Formula | C₁₀H₅BrO₄ | C₁₀H₅BrO₄ |

| Molecular Weight | 269.05 g/mol | 269.05 g/mol |

| Melting Point | 192-198 °C[2], 195-198°C[3], 194-196 °C[4], 218-220 °C[3] | 191-193 °C[5][6] |

| Boiling Point | 439.0±45.0 °C (Predicted)[3] | 397.8±42.0 °C (Predicted)[5][6] |

| pKa | 1.50±0.20 (Predicted)[3] | 2.12±0.20 (Predicted)[6] |

| Solubility | Soluble in DMSO[3] | Information not available |

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties of carboxylic acids.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, well-defined temperature.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline 6-Bromochromane-3-carboxylic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. The melting point is reported as a range.

Determination of pKa

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a quantitative measure of the strength of an acid in solution.

Methodology: Potentiometric Titration

-

Solution Preparation: A precisely weighed amount of 6-Bromochromane-3-carboxylic acid is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol if the compound has low water solubility) to create a solution of known concentration.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) is positioned above the beaker.

-

Titration: The base is added in small, known increments to the acidic solution. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base.

Determination of Octanol-Water Partition Coefficient (logP)

The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system of two immiscible liquids, typically n-octanol and water. The logarithm of this ratio (logP) is a widely used measure of a compound's lipophilicity.

Methodology: Shake-Flask Method

-

System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

-

Partitioning: A known amount of 6-Bromochromane-3-carboxylic acid is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then combined with the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases until equilibrium is reached. The mixture is then allowed to stand until the two phases have completely separated.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

Methodology: Equilibrium Shake-Flask Method

-

Sample Preparation: An excess amount of solid 6-Bromochromane-3-carboxylic acid is added to a known volume of water in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the saturated solution from the excess solid.

-

Concentration Analysis: The concentration of the compound in the clear, saturated aqueous solution is determined using a validated analytical method such as HPLC or UV-Vis spectroscopy. The result is reported in units such as mg/mL or mol/L.

Workflow and Pathway Diagrams

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel carboxylic acid like 6-Bromochromane-3-carboxylic acid.

Caption: Workflow for Physicochemical Characterization.

References

The Biological Versatility of the Chromane Scaffold: A Technical Guide for Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The chromane ring system, a core component of many naturally occurring compounds like flavonoids and tocopherols (Vitamin E), is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, making them highly attractive candidates for drug discovery and development. This technical guide provides an in-depth overview of the significant pharmacological properties of chromane derivatives, focusing on their anticancer, anti-inflammatory, neuroprotective, and antioxidant activities. It consolidates quantitative data from key studies, presents detailed experimental protocols for cornerstone assays, and utilizes pathway and workflow diagrams to illustrate mechanisms of action and experimental designs.

Anticancer Activity of Chromane Derivatives

Chromane derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of human cancer cell lines.[3][4] Their mechanisms of action are diverse, including the inhibition of critical enzymes like acetyl-CoA carboxylases (ACCs), induction of apoptosis, and cell cycle arrest.[5][6]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the inhibitory concentrations of various chromane derivatives against several human cancer cell lines.

| Compound Class/Name | Target Cell Line | Activity Metric | Value | Reference |

| Spirocyclic Chromane (B16) | 22Rv1 (Prostate Cancer) | IC50 | 96 nM | [7] |

| Chroman Derivative (4s) | A549 (Lung Cancer) | IC50 | 0.578 µM | [6] |

| Chroman Derivative (4s) | H1975 (Lung Cancer) | IC50 | 1.005 µM | [6] |

| Chroman Derivative (4s) | HCT116 (Colon Cancer) | IC50 | 0.680 µM | [6] |

| Chroman Derivative (6i) | MCF-7 (Breast Cancer) | GI50 | 34.7 µM | [8] |

| Chromene Derivative (2) | HT-29 (Colon Cancer) | IC50 | > Doxorubicin | [9][10] |

| Chromene Derivative (5) | HepG-2 (Liver Cancer) | IC50 | > Doxorubicin | [9][10] |

| Chromene Derivative (6) | MCF-7 (Breast Cancer) | IC50 | > Doxorubicin | [9] |

| 3-Benzylidene Chromanones | MCF-7 (Breast Cancer) | Pro-apoptotic | Increased sub-G0/G1 | [5] |

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

This protocol is a widely used method for determining cell density based on the measurement of cellular protein content, as described in studies evaluating chromane derivatives.[8]

-

Cell Plating: Plate cells (e.g., MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized chromane derivatives (e.g., 0.1 to 100 µM) for 48 hours. A control group with vehicle (e.g., DMSO) is included.

-

Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.

-

Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

-

Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition. The GI50 (concentration required for 50% inhibition of cell growth) is determined from the dose-response curves.[8]

Visualization: Anticancer Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and evaluation of novel anticancer chromane derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Chromane derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to modulate inflammatory signaling pathways.[11][12][13] A key mechanism involves the inhibition of tumor necrosis factor-alpha (TNF-α) induced expression of intercellular adhesion molecule-1 (ICAM-1) on endothelial cells.[11][14]

Quantitative Data: Anti-inflammatory Activity

The following table presents data on the anti-inflammatory effects of chromane derivatives.

| Compound Class/Name | Assay | Activity Metric | Value | Reference |

| Chromone Dimer (1a/1b-12) | NO Production Inhibition (LPS-stimulated RAW264.7) | IC50 | 7.0–12.0 μM | [2] |

| Centchroman | Carrageenin-induced oedema (rats) | Inhibition | Significant | [12] |

| Centchroman | Formaldehyde-induced arthritis (rats) | Inhibition | Evident | [12] |

| Amidochroman (Compd. 14) | TNF-α-induced ICAM-1 expression | Inhibition | Most Potent | [11][14] |

Experimental Protocol: Inhibition of TNF-α-Induced ICAM-1 Expression

This protocol outlines the procedure to assess the anti-inflammatory potential of chromane derivatives by measuring their effect on ICAM-1 expression in human endothelial cells.[11][13]

-

Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in endothelial growth medium until confluent.

-

Pre-treatment: Pre-treat the confluent HUVEC monolayer with varying concentrations of the test chromane derivatives for 1 hour.

-

Stimulation: Stimulate the cells with recombinant human TNF-α (e.g., 10 ng/mL) for 12-24 hours to induce ICAM-1 expression. Include unstimulated (negative) and TNF-α-only (positive) controls.

-

Cell-Based ELISA:

-

Fix the cells with 1% paraformaldehyde for 15 minutes.

-

Block non-specific binding with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against human ICAM-1 for 1 hour at room temperature.

-

Wash the cells three times with PBS.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Wash the cells again and add a substrate solution (e.g., TMB).

-

Stop the reaction with an acid solution (e.g., H₂SO₄).

-

-

Quantification: Read the absorbance at 450 nm. The reduction in absorbance in treated wells compared to the positive control indicates inhibition of ICAM-1 expression.

Visualization: TNF-α Signaling Pathway and Inhibition

This diagram illustrates the signaling cascade initiated by TNF-α leading to the expression of ICAM-1 and highlights the point of intervention by anti-inflammatory chromane derivatives.

Neuroprotective Activity

Chromane derivatives are promising therapeutic agents for neurodegenerative disorders such as Alzheimer's disease.[1][15] Their neuroprotective effects are often attributed to their ability to inhibit key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[15][16][17]

Quantitative Data: Enzyme Inhibitory Activity

The table below details the inhibitory activities of various chromane derivatives against enzymes implicated in neurodegeneration.

| Compound Class/Name | Target Enzyme | Activity Metric | Value | Reference |

| gem-Dimethylchroman-4-ol family | eqBuChE | IC50 | 2.9 – 7.3 µM | [1][15] |

| gem-Dimethylchroman-4-amine family | eqBuChE | IC50 | 7.6 – 67 µM | [1][15] |

| Chromanone (Compd. 12) | MAO-B | Ki | 321 (σ2/σ1 ratio) | [17] |

| Chromanone (Compd. 19) | σ1 receptor | Ki | 42.8 nM | [17] |

| Chromone-2-carboxamido-alkylamine (37) | AChE | IC50 | 0.09 µM | [16] |

| Naphthylchroman-4-one (3g) | MAO-B | % Inhibition @ 1µM | 27.7% | [1] |

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is commonly used to screen for AChE inhibitors.

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the AChE enzyme solution.

-

Assay Mixture: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the test chromane derivative solution at various concentrations.

-

Enzyme Addition: Add 20 µL of the AChE solution to the mixture and incubate for 15 minutes at 25°C.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of the ATCI substrate solution.

-

Measurement: Measure the absorbance at 412 nm every minute for 5 minutes. The yellow color is produced from thio-nitrobenzoate, which is formed from the reaction of DTNB with thiocholine released by the enzymatic hydrolysis of ATCI.

-

Calculation: Calculate the rate of reaction. The percentage of inhibition is determined by comparing the rates of the sample to a control (without inhibitor). The IC50 value is then calculated from the dose-response curve.

Visualization: Cholinergic Synapse and Enzyme Inhibition

The diagram below depicts the role of acetylcholinesterase in a cholinergic synapse and how its inhibition by chromane derivatives can potentiate neurotransmission, a key strategy in Alzheimer's therapy.

Antioxidant Activity

Many chromane derivatives, especially those with phenolic hydroxyl groups like Vitamin E (tocopherol), are potent antioxidants.[4][18] They can neutralize harmful free radicals, thereby mitigating oxidative stress, which is implicated in aging and various diseases.[18]

Quantitative Data: Antioxidant Capacity

This table summarizes the antioxidant potential of different chromane derivatives using standard in vitro assays.

| Compound Class/Name | Assay | Activity Metric | Value | Reference |

| Chromone Derivative (DMAF) | FRAP | Activity | Significantly increased vs. coumarin | [18] |

| Chromone Derivative (DMAF) | ABTS | Activity | Significantly higher vs. reference | [18] |

| Chromone Derivative (DMAF) | ORAC | Activity | Significant vs. reference | [18] |

| 4H-Chromene Derivatives (4a-e) | DPPH Scavenging | IC50 | Good activity vs. Ascorbic Acid | [19] |

| 4-Hydroxycoumarin (7b) | Total Antioxidant Capacity (TAC) | TAC | 324.01 µg/mL | [20] |

| 4-Hydroxycoumarin (4c) | Total Antioxidant Capacity (TAC) | TAC | 742.67 µg/mL | [20] |

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward assay to evaluate the free radical scavenging ability of chemical compounds.[19]

-

Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Prepare serial dilutions of the test chromane derivatives in methanol. Ascorbic acid is typically used as a positive control.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound solution at different concentrations.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. The DPPH radical has a deep violet color, which turns to pale yellow upon reduction by an antioxidant.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined.[19]

Visualization: Free Radical Scavenging Mechanism

This diagram provides a simplified representation of how an antioxidant chromane derivative donates a hydrogen atom to neutralize a reactive free radical.

Conclusion

The chromane scaffold is a cornerstone in the development of new therapeutic agents. Derivatives of this versatile structure have consistently demonstrated potent and diverse biological activities, including significant anticancer, anti-inflammatory, neuroprotective, and antioxidant effects. The structure-activity relationship (SAR) studies highlighted in the literature reveal that specific substitutions on the chromane ring system can markedly enhance potency and selectivity.[5][11][21] The compelling quantitative data and the well-understood mechanisms of action make chromane derivatives prime candidates for further preclinical and clinical investigation. This guide serves as a foundational resource for professionals dedicated to harnessing the therapeutic potential of this remarkable chemical entity.

References

- 1. dspace.uevora.pt [dspace.uevora.pt]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential : Oriental Journal of Chemistry [orientjchem.org]

- 4. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines | Bentham Science [benthamscience.com]

- 11. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-(p-(beta-pyrrolidinoethoxy)-phenyl)-7-methoxy-chroman (Centchroman) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 15. Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives [mdpi.com]

- 19. biointerfaceresearch.com [biointerfaceresearch.com]

- 20. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]

An In-depth Review of 6-Bromochromane-3-carboxylic acid: A Promising Scaffold in Medicinal Chemistry

Introduction

6-Bromochromane-3-carboxylic acid (CAS: 923225-74-5) is a heterocyclic organic compound featuring a chromane core structure. The chromane ring system, which consists of a benzene ring fused to a dihydropyran ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This structural motif is present in a wide range of natural products and synthetic molecules that exhibit significant biological activities, including antioxidant, anticancer, antiviral, and antibacterial properties.[1] The carboxylic acid functional group is also a critical component in numerous pharmaceutical drugs, influencing their pharmacokinetic and pharmacodynamic profiles by enhancing water solubility and enabling interactions with biological targets.[1]

While 6-Bromochromane-3-carboxylic acid has been identified as a valuable intermediate for the synthesis of various biologically active compounds, detailed scientific literature, including specific synthesis protocols, quantitative analytical data, and comprehensive biological activity studies, remains limited in the public domain.[1] This review summarizes the available information on the compound and provides context based on related, more extensively studied molecules.

Physicochemical Properties

Limited experimental data for 6-Bromochromane-3-carboxylic acid is available. The basic chemical properties are summarized below. For comparative purposes, data for the related unsaturated compounds, 6-Bromochromone-3-carboxylic acid and 6-Bromocoumarin-3-carboxylic acid, are also presented.

Table 1: Physicochemical Properties of 6-Bromochromane-3-carboxylic acid and Related Compounds

| Property | 6-Bromochromane-3-carboxylic acid | 6-Bromochromone-3-carboxylic acid | 6-Bromocoumarin-3-carboxylic acid |

| CAS Number | 923225-74-5[2] | 51085-91-7[3][4] | 2199-87-3[5][6] |

| Molecular Formula | C₁₀H₉BrO₃[2] | C₁₀H₅BrO₄[3][4] | C₁₀H₅BrO₄[5][6] |

| Molecular Weight | 257.08 g/mol [2] | 269.05 g/mol [3][4] | 269.05 g/mol [5][6] |

| Appearance | Not Specified | Powder[3] | White to off-white powder[5][7] |

| Melting Point | Not Specified | 191-193 °C[4] | 192-198 °C[5][7] |

| Boiling Point | Not Specified | 397.8±42.0 °C (Predicted)[4] | 439.0±45.0 °C (Predicted)[5] |

| pKa | Not Specified | 2.12±0.20 (Predicted)[4] | 1.50±0.20 (Predicted)[5] |

| Solubility | Not Specified | Not Specified | Soluble in DMSO, methanol, acetone; Insoluble in water[5] |

Synthesis and Experimental Protocols

Below is a generalized workflow for this proposed synthetic route.

Generalized Experimental Protocol (Hypothetical):

-

Synthesis of 6-Bromochromone-3-carboxylic acid (Intermediate D): This intermediate is commercially available. A common laboratory synthesis involves the Claisen condensation of 5-bromo-2-hydroxyacetophenone with diethyl oxalate to form the corresponding chromone ester, followed by acidic or basic hydrolysis to yield the carboxylic acid.

-

Reduction to 6-Bromochromane-3-carboxylic acid (Product E): The key transformation is the reduction of the C2-C3 double bond and the C4-carbonyl group of the chromone intermediate. A potential method is catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternative reducing agents that could selectively or fully reduce the chromone system might also be employed. The reaction conditions (solvent, temperature, pressure, and catalyst) would require careful optimization to achieve the desired product with a good yield.

Biological Activity and Applications

There are no specific studies detailing the biological activity or signaling pathway interactions of 6-Bromochromane-3-carboxylic acid itself. However, the broader class of coumarin derivatives, which share a similar benzopyrone core, are known for a wide range of applications. For instance, the related compound 6-Bromocoumarin-3-carboxylic acid is utilized as:

-

A synthetic intermediate for pharmaceuticals and agrochemicals.[7]

-

A fluorescent probe for labeling and imaging biological molecules like proteins and nucleic acids.[5][7]

-

A tool for studying enzyme activity and inhibition.[7]

-

A scaffold for developing potential antimicrobial agents .[7]

The logical relationship for its use in drug discovery research is outlined below.

References

- 1. 6-Bromochromane-3-carboxylic acid | 923225-74-5 | Benchchem [benchchem.com]

- 2. appchemical.com [appchemical.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 6-BROMOCHROMONE-3-CARBOXYLIC ACID CAS#: 51085-91-7 [amp.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. chemimpex.com [chemimpex.com]

The Ascendance of Brominated Chromanes: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and burgeoning significance of brominated chromanes has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the synthesis, biological activities, and therapeutic promise of this fascinating class of heterocyclic compounds.

Introduction: The Emergence of a Privileged Scaffold

The chromane scaffold, a bicyclic ether consisting of a benzene ring fused to a dihydropyran ring, is a well-established "privileged structure" in medicinal chemistry. Its presence in a wide array of natural products and synthetic drugs underscores its importance. The introduction of a bromine atom to this scaffold can significantly modulate a compound's physicochemical properties and biological activity, often enhancing its therapeutic potential. This guide delves into the unique attributes of brominated chromanes, tracing their journey from discovery to their current status as promising candidates in drug discovery pipelines.

A Historical Perspective: From Natural Products to Synthetic Libraries

While a dedicated historical narrative for the discovery of brominated chromanes as a distinct class is not extensively documented, their origins can be traced back to the broader exploration of halogenated natural products and the systematic synthetic derivatization of the chromane core.

Naturally occurring organobromine compounds are abundant in marine organisms, which have evolved unique biosynthetic pathways to produce a diverse array of halogenated metabolites.[1] While specific examples of naturally occurring brominated chromanes are not widely reported, related structures such as polybrominated hexahydroxanthene derivatives found in marine biota hint at the natural existence of similar scaffolds.[2]

The synthetic history of chromanes, on the other hand, is rich and varied, with numerous methods developed for the construction of the core ring system.[3][4] The deliberate introduction of bromine to the chromane scaffold has been a key strategy in medicinal chemistry to enhance biological activity. This approach leverages the "heavy atom effect" and the ability of bromine to form halogen bonds, which can improve drug-target interactions.[3][5]

Synthesis of Brominated Chromanes: Key Experimental Protocols

The synthesis of brominated chromanes can be achieved through two primary strategies: the use of brominated starting materials in the construction of the chromane ring or the direct bromination of a pre-formed chromane scaffold.

Synthesis from Brominated Precursors

A common approach involves the reaction of a brominated phenol or a brominated aldehyde/ketone in a cyclization reaction to form the chromane ring.

General Procedure for the Synthesis of Brominated Chroman-4-ones: [2]

A solution of the appropriately substituted 2'-hydroxyacetophenone (1.0 eq.), a suitable aldehyde (1.1 eq.), and a base such as diisopropylamine (DIPA) (1.1 eq.) in ethanol is heated under microwave irradiation. The reaction mixture is then subjected to an aqueous workup and purified by column chromatography to yield the desired brominated chroman-4-one.

Direct Bromination of the Chromane Core

Direct bromination of the chromane ring allows for the late-stage introduction of bromine, offering flexibility in synthesizing a variety of analogs. The regioselectivity of the bromination is influenced by the directing effects of the substituents on the aromatic ring and the reaction conditions.

General Procedure for Electrophilic Bromination:

To a solution of the chromane derivative in a suitable solvent (e.g., acetic acid, dichloromethane), a brominating agent such as N-bromosuccinimide (NBS) or molecular bromine (Br₂) is added portion-wise at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC), and upon completion, the product is isolated and purified.

Example Protocol: Synthesis of 6-Bromochroman

While a specific detailed protocol for the direct synthesis of 6-bromochroman was not found in the immediate search results, a general approach would involve the electrophilic bromination of chromane using a regioselective brominating agent. The electron-donating nature of the ether oxygen in the dihydropyran ring directs electrophilic substitution to the para position (C-6).

Physicochemical and Biological Properties of Brominated Chromanes

The introduction of bromine significantly impacts the lipophilicity, metabolic stability, and binding affinity of chromane derivatives. These modifications translate to a wide range of biological activities.

Table 1: Physicochemical Properties of Selected Brominated Chromanes

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Reference |

| 6-Bromochroman | C₉H₉BrO | 213.07 | 3.93 | [6] |

| 8-Bromochroman | C₉H₉BrO | 213.07 | - | [7] |

| 6-Bromochroman-4-one | C₉H₇BrO₂ | 227.05 | - | [5] |

| 6,8-Dibromo-2-pentylchroman-4-one | C₁₄H₁₆Br₂O₂ | 392.08 | - | [1] |

Table 2: Biological Activities of Selected Brominated Chromanes

| Compound | Biological Activity | Target/Assay | IC₅₀ / MIC | Reference |

| 8-Bromo-6-chloro-2-pentylchroman-4-one | SIRT2 Inhibition | In vitro enzyme assay | 4.5 µM | [2] |

| 6,8-Dibromo-2-pentylchroman-4-one | SIRT2 Inhibition | In vitro enzyme assay | 1.5 µM | [1][2] |

| Brominated Chromane Derivative (Compound 6i) | Anticancer (Breast Cancer) | MCF-7 cell line | GI₅₀ = 34.7 µM | [7] |

| Halogenated Nitrochromenes | Antibacterial | S. aureus, S. epidermidis | MIC = 1-4 µg/mL | [8] |

Signaling Pathways and Mechanisms of Action

Brominated chromanes have been shown to modulate various signaling pathways, with a notable focus on the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase.

Inhibition of the SIRT2 Signaling Pathway

SIRT2 is implicated in a variety of cellular processes, including cell cycle regulation, metabolism, and neurodegeneration.[3][9][10] Its dysregulation is associated with several diseases, making it an attractive therapeutic target. Certain brominated chroman-4-ones have emerged as potent and selective inhibitors of SIRT2.[2][4][11]

The inhibitory effect of these compounds on SIRT2 can lead to the hyperacetylation of its substrates, such as α-tubulin, which can in turn affect microtubule dynamics and induce cell cycle arrest, contributing to their anticancer effects.[5]

References

- 1. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Collection - Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. SIRT2 negatively regulates the cGAS-STING pathway by deacetylating G3BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 6-Bromochromane-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the expected spectroscopic data for 6-bromochromane-3-carboxylic acid. In the absence of direct experimental spectra in publicly available databases, this document presents theoretically predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established principles of spectroscopy and data from analogous structures. Furthermore, this guide outlines general experimental protocols for acquiring NMR, IR, and MS data for solid organic compounds, offering a practical framework for researchers. For comparative purposes, available data for the structurally related compound, 6-bromochromone-3-carboxylic acid, is also included, highlighting the key structural differences and their spectroscopic implications.

Introduction

6-Bromochromane-3-carboxylic acid is a halogenated derivative of the chromane heterocyclic system, featuring a carboxylic acid functional group. The chromane scaffold is of interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such molecules. This guide serves as a reference for the expected spectroscopic signatures of 6-bromochromane-3-carboxylic acid.

It is important to distinguish 6-bromochromane-3-carboxylic acid from its unsaturated analogue, 6-bromochromone-3-carboxylic acid. The "chromane" core features a saturated dihydropyran ring, whereas the "chromone" core contains an unsaturated pyranone ring. This difference in saturation significantly impacts the expected spectroscopic data.

Predicted Spectroscopic Data for 6-Bromochromane-3-carboxylic Acid

The following tables summarize the predicted spectroscopic data for 6-bromochromane-3-carboxylic acid. These predictions are derived from established correlation tables and spectral data of similar functional groups and molecular frameworks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 12.0 | broad singlet | 1H | -COOH |

| ~7.2 - 7.4 | multiplet | 2H | Aromatic C5-H , C7-H |

| ~6.8 | doublet | 1H | Aromatic C8-H |

| ~4.2 - 4.5 | multiplet | 2H | -O-CH ₂- |

| ~3.0 - 3.3 | multiplet | 1H | -CH (COOH)- |

| ~2.8 - 3.0 | multiplet | 2H | -CH ₂(Ar)- |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 - 180 | -C OOH |

| ~152 | Ar-C -O |

| ~132 | Ar-C -H |

| ~130 | Ar-C -H |

| ~120 | Ar-C -Br |

| ~118 | Ar-C -H |

| ~117 | Ar-C -C(H₂)- |

| ~65 | -O-C H₂- |

| ~40 | -C H(COOH)- |

| ~25 | -C H₂(Ar)- |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~2900 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid)[1][2] |

| 1550-1600 | Medium | C=C stretch (aromatic) |

| 1210-1320 | Strong | C-O stretch (Carboxylic acid)[3] |

| ~1100 | Medium | C-O stretch (ether) |

| ~1050 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 271/273 | Molecular ion (M⁺) peak, showing the characteristic isotopic pattern for one bromine atom. |

| 226/228 | Loss of COOH (M - 45)[4][5] |

| 198/200 | Loss of COOH and C₂H₄ (ethylene) from the heterocyclic ring. |

| 182/184 | Loss of the carboxylic acid and part of the chromane ring. |

| 119 | Brominated aromatic fragment. |

Spectroscopic Data for 6-Bromochromone-3-carboxylic Acid (for comparison)

For the purpose of differentiation, the following data is provided for the related but structurally distinct compound, 6-bromochromone-3-carboxylic acid.

| Property | Value |

| Molecular Formula | C₁₀H₅BrO₄ |

| Molecular Weight | 269.05 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 191-193 °C |

The key differences in the spectra would be the presence of signals corresponding to unsaturated C=C bonds and vinylic protons in the ¹H and ¹³C NMR spectra of the chromone, and a lower number of aliphatic proton and carbon signals compared to the chromane. The IR spectrum of the chromone would show C=C stretching from the pyranone ring.

Experimental Protocols

The following are general protocols for obtaining spectroscopic data for a solid organic compound like 6-bromochromane-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Weigh approximately 5-20 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆).[6] The choice of solvent depends on the solubility of the compound.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution.[6]

-

If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[6]

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the NMR magnet.

-

Tune and lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum. Standard parameters include a 30-45 degree pulse angle and a sufficient relaxation delay.

-

For ¹³C NMR, a proton-decoupled experiment is typically run to obtain singlets for each carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.

-

Background Spectrum :

-

Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Measurement :

-

Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.[7]

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

-

Cleaning :

-

Retract the press arm and carefully remove the solid sample.

-

Clean the ATR crystal and the press tip thoroughly with a suitable solvent.

-

Mass Spectrometry (MS)

This protocol is for Electrospray Ionization (ESI), a common technique for polar molecules like carboxylic acids.

-

Sample Preparation :

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol, acetonitrile, or a mixture with water.[8]

-

The solution must be free of any particulate matter. If necessary, centrifuge or filter the solution.[8]

-

Transfer the solution to a clean autosampler vial.

-

-

Data Acquisition :

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to optimal values for the analyte.

-

Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the [M-H]⁻ ion.

-

To obtain fragmentation data, a tandem mass spectrometry (MS/MS) experiment can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

References

- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. amherst.edu [amherst.edu]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Potential Therapeutic Targets of 6-Bromochromane-3-carboxylic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromochromane-3-carboxylic acid is a synthetic organic compound featuring a chromane scaffold, a privileged structure in medicinal chemistry. While direct biological studies on this specific molecule are limited, analysis of structurally related compounds, including chromone, chromane, and coumarin derivatives, reveals a strong potential for therapeutic activity by targeting key proteins implicated in a range of diseases. This technical guide consolidates the available preclinical data on these related compounds to illuminate the most probable therapeutic targets of 6-Bromochromane-3-carboxylic acid. The primary putative targets identified are Monoamine Oxidase B (MAO-B), G Protein-Coupled Receptor 35 (GPR35), and Monocarboxylate Transporter 1 (MCT1). This document provides a comprehensive overview of the evidence for each target, including quantitative data from relevant studies, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Introduction

The chromane ring system, a bicyclic ether composed of a benzene ring fused to a dihydropyran ring, is a core structural motif in a multitude of biologically active natural products and synthetic molecules.[1] Derivatives of the chromane scaffold have demonstrated a wide array of pharmacological properties, including antioxidant, anticancer, antiviral, and antibacterial activities.[1] The presence of a carboxylic acid moiety at the 3-position can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing solubility and enabling critical interactions with biological targets.[1]

6-Bromochromane-3-carboxylic acid combines these key structural features. While it is currently utilized primarily as a synthetic intermediate, its structural similarity to well-characterized bioactive molecules suggests significant, unexplored therapeutic potential. This whitepaper will explore the most promising therapeutic avenues for 6-Bromochromane-3-carboxylic acid based on robust data from closely related analogs.

Potential Therapeutic Targets

Based on the biological activities of structurally similar compounds, three primary therapeutic targets have been identified for 6-Bromochromane-3-carboxylic acid:

-

Monoamine Oxidase B (MAO-B): An enzyme involved in the degradation of neurotransmitters, making it a key target for neurodegenerative disorders.

-

G Protein-Coupled Receptor 35 (GPR35): An orphan receptor implicated in inflammatory and metabolic diseases.

-

Monocarboxylate Transporter 1 (MCT1): A protein involved in lactate transport, which is crucial for the metabolism of cancer cells.

The following sections will delve into the evidence supporting each of these potential targets.

Monoamine Oxidase B (MAO-B) Inhibition

Rationale for Targeting MAO-B

Monoamine Oxidase B is a mitochondrial enzyme that plays a crucial role in the catabolism of monoamine neurotransmitters, including dopamine. Inhibition of MAO-B can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.[2] Several chromone and chromane derivatives have been identified as potent and selective MAO-B inhibitors.[2][3]

Quantitative Data for MAO-B Inhibition by Analogous Compounds

The following table summarizes the MAO-B inhibitory activity of various chromone and chromane derivatives that are structurally related to 6-Bromochromane-3-carboxylic acid.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| 6-[(3-bromobenzyl)oxy]chromone-3-carboxylic acid | MAO-B | 2.8 | Reversible Inhibition | [2] |

| 6-[(3-bromobenzyl)oxy]chromone-3-carbaldehyde | MAO-B | 3.7 | Reversible Inhibition | [2] |

| 2-hydroxy-2,3-dihydro-1-benzopyran-4-one derivative | MAO-B | 4 - 11 | Reversible Inhibition | [2] |

| 5-hydroxy-2-methyl-chroman-4-one | MAO-B | 3,230 | Reversible Competitive | [4] |

| Chromone-3-carboxylic acid | MAO-B | 48 | Reversible Inhibition | [1] |

| 3-[(benzylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-2,4-dione | MAO-B | 638 | Reversible Inhibition | [3] |

Experimental Protocol: MAO-B Inhibition Assay

The following is a generalized protocol for determining the MAO-B inhibitory activity of a test compound, based on methodologies described in the cited literature.[2][4]

Materials:

-

Human recombinant MAO-B

-

Test compound (e.g., 6-Bromochromane-3-carboxylic acid)

-

Kynuramine (substrate)

-

Potassium phosphate buffer (pH 7.4)

-

Spectrofluorometer

Procedure:

-

Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the potassium phosphate buffer, the test compound dilutions, and the human recombinant MAO-B enzyme.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the substrate, kynuramine.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding a quenching solution (e.g., NaOH).

-

Measure the fluorescence of the product, 4-hydroxyquinoline, using a spectrofluorometer with an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Caption: Putative inhibitory action of 6-Bromochromane-3-carboxylic acid on MAO-B.

G Protein-Coupled Receptor 35 (GPR35) Agonism

Rationale for Targeting GPR35

GPR35 is an orphan G protein-coupled receptor that is highly expressed in the gastrointestinal tract.[5] Activation of GPR35 has been linked to anti-inflammatory and analgesic effects, making it a potential therapeutic target for conditions such as inflammatory bowel disease and pain.[5] Several coumarin derivatives, which share the benzopyranone core with chromanes, have been identified as potent GPR35 agonists.[6]

Quantitative Data for GPR35 Agonism by Analogous Compounds

The following table presents the GPR35 agonist activity of coumarin derivatives structurally related to 6-Bromochromane-3-carboxylic acid.

| Compound | Target | EC50 (nM) | Assay Type | Reference |

| 6-Bromo-7-hydroxy-8-nitro-3-(1H-tetrazol-5-yl)-2H-chromen-2-one | GPR35 | 5.8 | Dynamic Mass Redistribution | [6] |

| Pamoic acid | GPR35 | 79 | β-arrestin recruitment | [5] |

| Zaprinast | GPR35 | Moderate | GPR35 activation (human) | [5] |

| 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid | hGPR35 | 12.1 | β-arrestin recruitment | [7] |

| 6-bromo-8-(2-chloro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid | hGPR35 | 11.1 | β-arrestin recruitment | [7] |

Experimental Protocol: GPR35 β-Arrestin Recruitment Assay

The following is a generalized protocol for a β-arrestin recruitment assay to determine the GPR35 agonist activity of a test compound, based on methodologies described in the literature.[7]

Materials:

-

HEK293 cells co-expressing GPR35 and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter®)

-

Test compound (e.g., 6-Bromochromane-3-carboxylic acid)

-

Cell culture medium

-

Detection reagents for the enzyme fragment complementation system

-

Luminometer

Procedure:

-

Seed the engineered HEK293 cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of the test compound in the appropriate assay buffer.

-

Add the test compound dilutions to the cells.

-

Incubate the plate at 37°C for 90 minutes.

-

Add the detection reagents according to the manufacturer's instructions.

-

Incubate the plate at room temperature for 60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of activation relative to a known GPR35 agonist.

-

Determine the EC50 value by plotting the percentage of activation against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Caption: Putative GPR35 agonism by 6-Bromochromane-3-carboxylic acid.

Monocarboxylate Transporter 1 (MCT1) Inhibition

Rationale for Targeting MCT1

Many cancer cells exhibit altered metabolism, characterized by high rates of glycolysis even in the presence of oxygen (the Warburg effect). This leads to the production of large amounts of lactate, which must be exported from the cell to maintain intracellular pH and support continued glycolysis. Monocarboxylate Transporter 1 (MCT1) is a key protein responsible for this lactate efflux. Inhibition of MCT1 can lead to intracellular acidification and metabolic crisis in cancer cells, making it an attractive target for cancer therapy.[8][9] Derivatives of coumarin-3-carboxylic acid have shown promise as MCT1 inhibitors.[9][10]

Quantitative Data for MCT1 Inhibition and Anticancer Activity by Analogous Compounds

The following table summarizes the MCT1 inhibitory and cytotoxic activities of coumarin-3-carboxylic acid derivatives.

| Compound | Target | IC50 (µM) - MCT1 Inhibition | IC50 (µM) - Cell Viability (Cell Line) | Reference |

| N,N-diethyl-7-amino-2-oxo-2H-chromene-3-carboxylic acid (4a) | MCT1 | 0.09 | 5.8 (GL261-luc2) | [8] |

| Coumarin-3-hydrazide derivative (5o) | MCT1 | Not specified | 0.39 - 4.85 (HeLa, HCT116) | [9] |

Experimental Protocol: MCT1 Inhibition Assay (Lactate Uptake)

The following is a generalized protocol for measuring MCT1 inhibition by assessing the uptake of radiolabeled lactate, based on methodologies described in the literature.[8]

Materials:

-

MCT1-expressing cells (e.g., rat brain endothelial-4 cells)

-

Test compound (e.g., 6-Bromochromane-3-carboxylic acid)

-

L-[14C]-lactic acid

-

Uptake buffer (e.g., Krebs-Ringer-HEPES)

-

Scintillation fluid and counter

Procedure:

-

Culture the MCT1-expressing cells in a 24-well plate.

-

Wash the cells with the uptake buffer.

-

Pre-incubate the cells with various concentrations of the test compound for 10 minutes at room temperature.

-

Initiate the uptake by adding the uptake buffer containing L-[14C]-lactic acid.

-

Incubate for a short period (e.g., 2 minutes) at room temperature.

-

Stop the uptake by aspirating the radioactive solution and washing the cells rapidly with ice-cold uptake buffer.

-

Lyse the cells with a suitable lysis buffer.

-

Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of lactate uptake for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Visualizations

Caption: Proposed mechanism of MCT1 inhibition in cancer cells.

Conclusion and Future Directions

While direct experimental data for 6-Bromochromane-3-carboxylic acid is not yet available in the public domain, the evidence from structurally related compounds strongly suggests its potential as a therapeutic agent. The most promising therapeutic targets identified are MAO-B, GPR35, and MCT1, which are implicated in neurodegenerative diseases, inflammatory and metabolic disorders, and cancer, respectively.

Future research should focus on the synthesis and in vitro biological evaluation of 6-Bromochromane-3-carboxylic acid against these three targets. Head-to-head comparisons with the previously studied analogous compounds would provide valuable structure-activity relationship (SAR) insights and help to determine the most promising therapeutic avenue for this compound. Subsequent in vivo studies in relevant animal models will be crucial to validate its therapeutic potential. The detailed experimental protocols provided in this whitepaper can serve as a guide for these future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Selected chromone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of 2H-Chromen-2-one Derivatives as G Protein-Coupled Receptor-35 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Coumarin carboxylic acids as monocarboxylate transporter 1 inhibitors: In vitro and in vivo studies as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of 6-Bromochromane-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 6-Bromochromane-3-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and insights into the compound's physicochemical properties.

Core Compound Information

6-Bromochromane-3-carboxylic acid is a heterocyclic compound with the molecular formula C₁₀H₉BrO₃. While specific experimental data for this compound is limited in publicly available literature, this guide provides data based on closely related analogs such as 6-bromo-2-oxo-2H-chromene-3-carboxylic acid and general principles for carboxylic acids.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The predicted solubility of 6-Bromochromane-3-carboxylic acid in various solvents is summarized below.

| Solvent | Predicted Solubility | Notes |

| Water | Insoluble | The hydrophobic chromane ring and the bromine substituent significantly reduce aqueous solubility. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for initial screening and preparation of stock solutions. |

| Methanol | Soluble | The carboxylic acid group can interact with the polar protic solvent. |

| Acetone | Soluble | A polar aprotic solvent capable of dissolving the compound. |

| Dichloromethane (DCM) | Slightly Soluble | The compound exhibits limited solubility in less polar organic solvents. |

Note: The data presented is predictive and should be confirmed by experimental analysis.

Stability Characteristics

Understanding the stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. 6-Bromochromane-3-carboxylic acid is expected to be relatively stable under standard laboratory conditions.

| Condition | Predicted Stability | Notes |

| Temperature | Stable at room temperature. | Long-term storage at lower temperatures (-20°C to 4°C) is recommended to minimize potential degradation. High temperatures should be avoided. |

| Light | Potential for photodecomposition. | As with many aromatic compounds, exposure to UV light may lead to degradation. Storage in amber vials or in the dark is advisable. |

| pH | Susceptible to degradation at extreme pH values. | The carboxylic acid moiety may undergo reactions in strongly acidic or basic conditions. The lactone ring in related coumarin structures is known to open under basic conditions. |

| Oxidizing Agents | Avoid contact with strong oxidizing agents. | The chromane ring system can be susceptible to oxidation. |

| Humidity | May be hygroscopic. | Carboxylic acids can absorb moisture from the air. Storage in a desiccator or with a desiccant is recommended. |

Note: These stability characteristics are based on general chemical principles and data from related compounds.[1] Experimental validation is essential.

Experimental Protocols

Detailed methodologies for assessing the solubility and stability of 6-Bromochromane-3-carboxylic acid are provided below.

Solubility Determination Protocol

This protocol outlines a method for determining the thermodynamic solubility of the compound in various solvents.

-

Materials:

-

6-Bromochromane-3-carboxylic acid

-

Selected solvents (e.g., water, DMSO, methanol, acetone, DCM)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

-

Procedure:

-

Add an excess amount of 6-Bromochromane-3-carboxylic acid to a vial containing a known volume of the solvent.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

After incubation, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

-

The solubility is reported in mg/mL or µg/mL.

-

Stability Testing Protocol (ICH Q1A Guidelines)

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[2]

-

Materials:

-

At least three primary batches of 6-Bromochromane-3-carboxylic acid

-

Stability chambers with controlled temperature and humidity

-

Appropriate packaging materials

-

HPLC system with a validated stability-indicating method

-

-

Procedure:

-

Package the samples in the proposed container closure system.

-

Place the samples in stability chambers under the following conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), withdraw samples and analyze for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantification of the active substance to determine its potency.

-

Degradation Products: Identification and quantification of any impurities or degradation products.

-

-

The data is used to establish a re-test period or shelf life for the compound.

-

Biological Context and Signaling Pathways

Chromane derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[3][4][5] They are often investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a chromane derivative, based on known activities of this compound class.

This diagram depicts how a derivative of 6-Bromochromane-3-carboxylic acid might exert anticancer effects by inhibiting the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival, and by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of 6-Bromochromane-3-carboxylic acid for researchers and drug development professionals. While specific experimental data for this compound is not widely available, the provided information, based on related structures and established scientific principles, offers a solid starting point for further investigation. The detailed experimental protocols will enable scientists to accurately characterize the physicochemical properties of this and similar compounds, facilitating their progression through the drug discovery and development pipeline. The exploration of the biological context of chromane derivatives highlights the potential therapeutic applications of this class of molecules.

References

In-Depth Technical Guide: 6-Bromochromane-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromochromane-3-carboxylic acid, a molecule of interest within medicinal chemistry and drug discovery. The chromane scaffold is a privileged structure, appearing in a wide array of biologically active compounds. This document details the physicochemical properties, a proposed synthetic route, and the broader biological context of chromane derivatives.

Core Data Presentation

The quantitative data for 6-Bromochromane-3-carboxylic acid are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₀H₉BrO₃ |

| Molecular Weight | 257.08 g/mol |

| CAS Number | 923225-74-5 |

Experimental Protocols: A Proposed Synthetic Pathway

While specific experimental protocols for the synthesis of 6-Bromochromane-3-carboxylic acid are not extensively detailed in the literature, a plausible and efficient multi-step synthesis can be proposed. This pathway involves the initial synthesis of a chromone precursor, followed by a reduction to the desired chromane structure.

Step 1: Synthesis of 6-Bromochromone-3-carboxylic acid (Intermediate)

A common method for the synthesis of chromone-3-carboxylic acids involves the reaction of a substituted 2-hydroxyacetophenone or salicylaldehyde with appropriate reagents to build the pyrone ring. One potential route begins with 5-bromosalicylaldehyde.

Reaction: Knoevenagel condensation of 5-bromosalicylaldehyde with diethyl malonate, followed by cyclization and hydrolysis.

Reagents and Conditions:

-

5-Bromosalicylaldehyde

-

Diethyl malonate

-

A basic catalyst (e.g., piperidine, triethylamine)

-

Solvent (e.g., ethanol, toluene)

-

Subsequent acidic or basic hydrolysis to convert the ethyl ester to a carboxylic acid.

Procedure Outline:

-

5-Bromosalicylaldehyde and diethyl malonate are refluxed in a suitable solvent in the presence of a catalytic amount of a base.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the intermediate ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is isolated.

-

The isolated ester is then hydrolyzed using an acid or base to yield 6-Bromochromone-3-carboxylic acid.

Step 2: Reduction of 6-Bromochromone-3-carboxylic acid to 6-Bromochromane-3-carboxylic acid

The reduction of the chromone core to a chromane can be achieved through catalytic hydrogenation. This reaction reduces the double bond in the pyran ring.

Reaction: Catalytic hydrogenation of the C2-C3 double bond and the C4-carbonyl group of the chromone ring.

Reagents and Conditions:

-

6-Bromochromone-3-carboxylic acid

-

Catalyst (e.g., Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel)[1]

-

Hydrogen gas (H₂)

-

Solvent (e.g., ethanol, ethyl acetate)

-

Pressure and temperature control may be required depending on the catalyst and substrate.